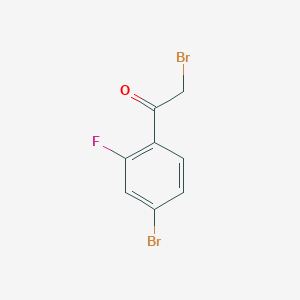

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone

Overview

Description

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2FO It is a brominated derivative of acetophenone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone typically involves the bromination of 4-bromo-2-fluoroacetophenone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms on the phenyl ring make it a good electrophile, allowing it to react readily with nucleophiles. The carbonyl group also plays a crucial role in its reactivity, participating in various reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

- 2-Bromo-2-fluoroacetophenone

- 2-Bromo-1-(4-fluorophenyl)ethanone

- 2-Bromo-1-(4-methylphenyl)ethanone

Uniqueness

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine and fluorine substituents that may influence its biological interactions.

- Molecular Formula : C8H6Br2F

- Molecular Weight : 277.94 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : 239.4 °C

- Melting Point : 25-27 °C

These properties suggest that the compound is a solid at room temperature, with moderate volatility, which may affect its bioavailability and interaction with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds, including those with bromine and fluorine, exhibit significant antimicrobial properties. The presence of these halogens can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

Case Study : A study on similar brominated compounds demonstrated that they possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 46.9 μg/mL to 93.7 μg/mL, indicating moderate to strong antibacterial effects .

Cytotoxicity and Anticancer Potential

The structure-activity relationship (SAR) of halogenated phenyl derivatives has been explored in several studies, showing promising anticancer activity. The introduction of electron-withdrawing groups such as bromine and fluorine can significantly enhance the cytotoxicity of these compounds against cancer cell lines.

Research Findings : In a comparative analysis, compounds similar to this compound exhibited IC50 values in the low micromolar range when tested against various cancer cell lines. For instance, certain derivatives displayed IC50 values as low as 1.61 µg/mL, indicating potent anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Halogenated compounds can interfere with DNA replication in cancer cells.

- Induction of Apoptosis : These compounds may trigger programmed cell death pathways in malignant cells.

- Disruption of Cellular Signaling Pathways : By modulating key signaling pathways involved in cell proliferation and survival.

Research Data Table

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUJSBRWLHLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622610 | |

| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869569-77-7 | |

| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.